1-Ethyl-3-methylimidazolium Tetrachloroferrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSZFQMHQHFXCD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659788 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850331-04-3 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Tetrachloroferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate ([EMIM][FeCl₄]): A Magnetic Ionic Liquid

Abstract

This technical guide provides an in-depth exploration of the magnetic ionic liquid (MIL) 1-Ethyl-3-methylimidazolium Tetrachloroferrate, commonly referred to as [EMIM][FeCl₄]. This document details the synthesis, physicochemical properties, and potential applications of this unique material, which combines the desirable characteristics of ionic liquids with a strong response to external magnetic fields.[1][2][3] We will delve into the causality behind experimental choices in its preparation and characterization, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The guide includes detailed experimental protocols, data presented in a structured format for clarity, and visual diagrams to elucidate key processes and concepts.

Introduction: The Advent of Magnetic Ionic Liquids

Room temperature ionic liquids (RTILs) are salts with melting points below 100°C, typically composed of a bulky organic cation and an organic or inorganic anion.[3] Their negligible vapor pressure, non-flammability, high thermal and chemical stability, and high ionic conductivity have positioned them as "green solvents" and versatile materials in catalysis, electrochemistry, and separation processes.[3][4][5]

A fascinating subclass of these materials is the magnetic ionic liquids (MILs), which are paramagnetic at room temperature without the need for suspended magnetic particles.[3][4][6] Their magnetism is an intrinsic property, arising from the incorporation of a paramagnetic species, such as a transition metal or lanthanide, into the cation or anion.[1][2][3] this compound, [EMIM][FeCl₄], is a prime example of an anion-based MIL, where the magnetic properties are conferred by the tetrachloroferrate(III) anion.[3] This unique combination of properties opens the door for innovative applications where magnetic separability is advantageous.[7][8]

Synthesis of [EMIM][FeCl₄]: A Self-Validating Protocol

The synthesis of [EMIM][FeCl₄] is a straightforward metathesis reaction that exemplifies the modular nature of ionic liquid preparation. The rationale behind this approach is the direct combination of the desired cation and anion precursors in a 1:1 molar ratio.

Causality of Precursor Selection

-

1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl): This is the source of the organic cation. It is a common and commercially available imidazolium salt. The chloride anion is a good leaving group, facilitating the exchange with the tetrachloroferrate anion.

-

Iron(III) Chloride (FeCl₃): This anhydrous salt serves as the source of the paramagnetic iron(III) center and the chloride ligands that form the [FeCl₄]⁻ anion. The use of anhydrous FeCl₃ is critical to prevent the formation of hydrated iron species, which would alter the properties of the final product.

Detailed Experimental Protocol

Materials:

-

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) (≥98% purity)

-

Anhydrous iron(III) chloride (FeCl₃) (≥99% purity)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Vacuum line

Procedure:

-

Inert Atmosphere: Due to the hygroscopic nature of the reactants, the entire synthesis should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add equimolar amounts of 1-ethyl-3-methylimidazolium chloride and anhydrous iron(III) chloride.[9]

-

Solvent Addition: Add a minimal amount of anhydrous dichloromethane to facilitate stirring and ensure a homogeneous reaction mixture. The solvent will be removed later.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours, indicated by a color change to a dark, reddish-brown liquid.

-

Solvent Removal: Once the reaction is complete, remove the solvent under vacuum to yield the pure [EMIM][FeCl₄] ionic liquid.

-

Drying and Storage: The resulting ionic liquid should be further dried under high vacuum to remove any residual solvent or moisture. Store the final product under an inert atmosphere.[10]

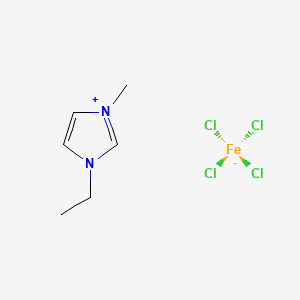

Synthesis Workflow Diagram

Caption: Interplay of synthesis, structure, properties, and applications of [EMIM][FeCl₄].

Conclusion

This compound stands as a significant member of the magnetic ionic liquids family, offering a compelling set of properties for advanced applications. Its straightforward synthesis, coupled with its inherent magnetism and favorable ionic liquid characteristics, makes it a versatile platform for innovation in catalysis, materials science, and electrochemistry. This guide has provided a comprehensive overview, from its fundamental synthesis to its diverse applications, with the aim of empowering researchers to explore the full potential of this remarkable material.

References

-

Rathod, J., & Sherje, A. P. (2026). Synthesis, Properties and Applications of Magnetic Ionic Liquids: An Overview. Current Green Chemistry, 13(1), 74-90. Available from: [Link]

- (Publication details not fully available in search results).

-

Shigemoto, A., Osaki, S., Mori, M., & Tokieda, K. (2023). Magnetic ionic liquid this compound characterized by XPS. Surface Science Spectra, 30(1), 014018. Available from: [Link]

- (Publication details not fully available in search results).

-

Santos, E., Albo, J., & Irabien, A. (2014). Magnetic ionic liquids: synthesis, properties and applications. RSC Advances, 4(84), 44742-44757. Available from: [Link]

- (Publication details not fully available in search results).

-

Gu, N., Li, X., Gao, M., Liu, Z., Liu, Q., Cao, Y., & Sun, Y. (2024). Facile synthesis of magnetic ionic liquid with magnetic-tuning electrochemical performance. Research Square. Available from: [Link]

- (Publication details not fully available in search results). Facile synthesis of magnetic ionic liquid with magnetic tuning electrochemical performance.

-

CD BioSustainable-Green Chemistry. This compound. Available from: [Link]

- (Publication details not fully available in search results).

-

Pinto, C. G., & Anderson, J. L. (2020). Magnetic Ionic Liquids in Sample Preparation: Recent Advances and Future Trends. Molecules, 25(15), 3349. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44629868, this compound. Retrieved January 5, 2026 from [Link].

-

Ghasemian Lemraski, E. (2024). Metal-Containing Ionic Liquids: Anion and Cation Contribution on Thermo-Physical Parameters. Physical Chemistry Research, 12(1), 175-187. Available from: [Link]

-

Burba, C. M., & Chang, H. C. (2022). Confinement Effects on the Magnetic Ionic Liquid this compound(III). Molecules, 27(17), 5644. Available from: [Link]

- (Publication details not fully available in search results). Magnetic properties of 1-ethyl-3-methylimidazolium tetrachloro-hemiferrate(III)-hemigallate(III).

-

de Pedro, I., Rojas, D. P., Albo, J., Luis, P., Irabien, A., Blanco, J. A., & Fernández, J. R. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. Journal of Physics: Condensed Matter, 22(30), 306004. Available from: [Link]

- (Publication details not fully available in search results). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment.

- (Publication details not fully available in search results).

-

García-Saiz, A., de Pedro, I., Blanco, J. A., Fernández-Díaz, M. T., Fabelo, O., Rius, J., ... & Fernández, J. R. (2015). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. The Journal of Physical Chemistry B, 119(31), 10106-10113. Available from: [Link]

- (Publication details not fully available in search results). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4].

- (Publication details not fully available in search results).

- (Publication details not fully available in search results). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. Request PDF.

-

Burba, C. M., & Chang, H. C. (2022). Confinement Effects on the Magnetic Ionic Liquid this compound(III). Molecules, 27(17), 5644. Available from: [Link]

- (Publication details not fully available in search results). Magnetic ionic liquids 1-ethyl- and 1-butyl-3-methylimidazolium tetrachloroferrate(III). Crystallization monitored by powder X-ray thermodiffraction.

-

de Pedro, I., Rojas, D. P., Albo, J., Luis, P., Irabien, A., Blanco, J. A., & Fernández, J. R. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. Journal of Physics: Condensed Matter, 22(30), 306004. Available from: [Link]

- (Publication details not fully available in search results).

- (Publication details not fully available in search results).

- (Publication details not fully available in search results). Investigation on physical and electrochemical properties of three imidazolium based ionic liquids (1-hexyl-3-methylimidazolium tetrafluoroborate,3 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide and 1-butyl-3-methylimidazolium methylsulfate).

Sources

- 1. Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Magnetic ionic liquids: synthesis, properties and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Magnetic ionic liquids: synthesis, properties and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. mdpi.com [mdpi.com]

- 9. Confinement Effects on the Magnetic Ionic Liquid this compound(III) | MDPI [mdpi.com]

- 10. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

An In-depth Technical Guide to the Magnetic Properties of [EMIM][FeCl4]

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The magnetic ionic liquid, 1-ethyl-3-methylimidazolium tetrachloroferrate(III) ([EMIM][FeCl4]), represents a fascinating class of materials at the intersection of ionic liquids and magnetism. [ 16, 17 ] Its unique combination of negligible vapor pressure, thermal stability, and tunable magnetic properties has garnered significant interest for a wide range of applications, from responsive materials in separation processes to novel drug delivery vectors. [ 8, 18 ] This guide provides a comprehensive technical overview of the magnetic characteristics of [EMIM][FeCl4], grounded in experimental evidence and theoretical understanding, to empower researchers in harnessing its potential.

Fundamental Magnetic Behavior: From Paramagnetism to Antiferromagnetic Ordering

At ambient temperatures, [EMIM][FeCl4] exhibits paramagnetic behavior, a characteristic feature of materials containing unpaired electrons that do not magnetically interact with each other. [ 3, 5 ] The magnetic moments of the high-spin Fe(III) centers (S = 5/2) within the [FeCl4]⁻ anions are randomly oriented, resulting in a net magnetization of zero in the absence of an external magnetic field. [ 5, 8 ]

Upon cooling, a significant magnetic transition occurs. Below a critical temperature, known as the Néel temperature (Tₙ), which is approximately 3.8 K, [EMIM][FeCl4] undergoes a phase transition to a long-range antiferromagnetically ordered state. [ 1, 2, 4, 7 ] In this state, the magnetic moments of adjacent Fe(III) ions align in an antiparallel fashion, leading to a near-zero net magnetic moment even in the presence of a weak external magnetic field. [ 4, 7 ]

The temperature dependence of the magnetic susceptibility follows the Curie-Weiss law at temperatures above the ordering temperature, with a small negative Weiss constant indicative of weak antiferromagnetic interactions. [ 8 ]

The Superexchange Mechanism: A Bridge for Magnetic Communication

The long-range magnetic ordering in [EMIM][FeCl4] is a testament to the presence of a superexchange mechanism, which facilitates magnetic coupling between the Fe(III) centers despite the relatively large distances separating them. [ 1, 2 ] This interaction is not a direct overlap of the iron d-orbitals but is mediated by the intervening chloride ligands. The proposed pathway involves Fe-Cl···Cl-Fe bridges, where the spin information is relayed from one iron center to another through the p-orbitals of the chloride ions. [ 1, 2 ] The geometry of these interactions, including the Fe-Cl and Cl-Cl distances and the Fe-Cl-Cl angles, is critical in determining the strength and nature of the magnetic coupling. [ 2 ]

Probing the Magnetic Landscape: Key Experimental Techniques

A multi-faceted experimental approach is essential to fully characterize the magnetic properties of [EMIM][FeCl4]. The following techniques provide critical insights into its magnetic structure and behavior.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the cornerstone for investigating the bulk magnetic properties of materials. It offers unparalleled sensitivity for measuring magnetic moments as a function of temperature and applied magnetic field.

Table 1: Key Magnetic Parameters of [EMIM][FeCl4] Determined by SQUID Magnetometry

| Parameter | Value | Reference |

| Néel Temperature (Tₙ) | ~3.8 K | [ 1, 4 ] |

| Saturation Magnetization (at 2 K) | ~4.3 µB/Fe | [ 4, 7 ] |

| Theoretical Saturation Magnetization (Fe³⁺, S=5/2) | 5 µB/Fe | [ 1, 4 ] |

| Weiss Constant (θ) | ~ -2.5 K | [ 8 ] |

Neutron Diffraction

Neutron diffraction is a powerful technique for directly probing the microscopic magnetic structure. Neutrons, possessing a magnetic moment, scatter from the ordered magnetic moments in a material, giving rise to magnetic Bragg peaks in the diffraction pattern that are absent in the paramagnetic state. This technique has been instrumental in confirming the long-range antiferromagnetic ordering in [EMIM][FeCl4] and determining the arrangement of the magnetic moments in the crystal lattice. [ 9, 10 ]

Mössbauer Spectroscopy

External Influences on Magnetism: Pressure and Confinement

The magnetic properties of [EMIM][FeCl4] are not static but can be tuned by external stimuli, opening avenues for creating responsive magnetic materials.

The Impact of Pressure

Applying hydrostatic pressure to [EMIM][FeCl4] has a profound effect on its magnetic ordering. Low applied pressures are sufficient to induce a transition from an antiferromagnetic to a ferrimagnetic ordering. [ 1, 2 ] This pressure-induced modification of the magnetic interactions is likely due to subtle changes in the crystal structure, which alter the superexchange pathways. [ 1, 2 ]

The Role of Confinement

Confining [EMIM][FeCl4] within the nanopores of materials like SBA-15 silica can suppress the long-range antiferromagnetic ordering. [ 6 ] This effect is attributed to the disruption of the crystal lattice and the Fe-Cl···Cl-Fe superexchange pathways at the interface with the pore walls. [ 6 ] The degree of suppression is dependent on the pore size, highlighting the potential to tailor the magnetic properties through nanostructuring. [ 6 ]

Experimental Protocols

Synthesis and Purification of [EMIM][FeCl4]

A common method for synthesizing [EMIM][FeCl4] involves a direct reaction between 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and iron(III) chloride (FeCl₃).

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Equimolar amounts of [EMIM]Cl and anhydrous FeCl₃ are used. It is crucial to handle anhydrous FeCl₃ in an inert atmosphere (e.g., a glovebox) due to its hygroscopic nature.

-

Reaction: The reactants are mixed in a suitable solvent, such as dichloromethane or acetonitrile, or can be reacted neat. The reaction is typically stirred at room temperature for several hours.

-

Purification: The resulting ionic liquid is often washed with a non-polar solvent like hexane to remove any unreacted starting materials or organic impurities. The solvent is then removed under vacuum. Further purification can be achieved by recrystallization or by using activated charcoal to remove colored impurities.

-

Drying: The final product should be thoroughly dried under high vacuum to remove any residual solvent and moisture, as water can affect the magnetic properties.

Caption: Workflow for the synthesis of [EMIM][FeCl4].

SQUID Magnetometry Measurements

Step-by-Step Measurement Protocol:

-

Sample Preparation: A small, accurately weighed amount of the [EMIM][FeCl4] sample is sealed in a gelatin capsule or a similar non-magnetic sample holder.

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

ZFC Data Collection: A small magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased.

-

Field Cooling (FC): The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same applied magnetic field used for the ZFC measurement.

-

FC Data Collection: The magnetic moment is measured as the temperature is increased. The divergence of the ZFC and FC curves below the Néel temperature is a characteristic feature of magnetic ordering.

-

Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., 2 K) to determine the saturation magnetization.

Caption: SQUID magnetometry measurement protocol.

Neutron Diffraction Experiment

Conceptual Workflow:

-

Sample Preparation: A deuterated sample of [EMIM][FeCl4] is often preferred to reduce the incoherent scattering from hydrogen, which improves the signal-to-noise ratio. The sample is loaded into a suitable container (e.g., a vanadium can).

-

Data Collection above Tₙ: A diffraction pattern is collected at a temperature well above the Néel temperature (e.g., 10 K) to obtain the nuclear structure.

-

Data Collection below Tₙ: The sample is cooled to a temperature below the Néel temperature (e.g., 2 K), and another diffraction pattern is collected.

-

Data Analysis: The diffraction pattern taken above Tₙ is subtracted from the one taken below Tₙ to isolate the magnetic scattering. The positions and intensities of the magnetic Bragg peaks are then used to determine the magnetic structure.

Caption: Conceptual workflow for a neutron diffraction experiment.

Conclusion and Future Outlook

The magnetic ionic liquid [EMIM][FeCl4] presents a rich playground for fundamental magnetic studies and the development of advanced functional materials. Its transition from a simple paramagnet to a long-range ordered antiferromagnet at low temperatures, governed by a subtle superexchange mechanism, is a key characteristic. The ability to manipulate this magnetic ordering through external stimuli like pressure and confinement underscores its potential for creating smart, responsive systems. Future research will likely focus on further elucidating the structure-property relationships, exploring new applications in areas such as catalysis and drug delivery, and designing novel magnetic ionic liquids with enhanced magnetic properties at or near room temperature.

References

- García-Saiz, A., et al. (2013). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. The Journal of Physical Chemistry B, 117(11), 3198–3206.

- De Pedro, I., et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4].

- De Pedro, I., et al. (2011). Antiferromagnetic ordering in magnetic ionic liquid Emim[FeCl4].

- De Pedro, I., et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl 4]. DIAL.pr - BOREAL.

- De Pedro, I., et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. Semantic Scholar.

- Burba, C. M., & Chang, H.-C. (2022).

- De Pedro, I., et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. PubMed.

- De Pedro, I., et al. (2010). Magnetization versus applied magnetic field at 2 K for Emim [ FeCl 4 ].

- García-Saiz, A., et al. (2015). Neutron Powder Diffraction study of the Magnetic Ionic Liquid Emim[FeCL4] and its deuterated phase. Journal of Physics: Conference Series, 663, 012008.

- García-Saiz, A., et al. (2015). Neutron Powder Diffraction study of the Magnetic Ionic Liquid Emim[FeCL 4 ] and its deuterated phase.

- Not directly applicable.

- Not directly applicable.

- Not directly applicable.

- Burba, C. M., & Chang, H.-C. (2022).

- Not directly applicable.

- Lopes, J. N. A. C., & Pádua, A. A. H. (2021). Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Computational Approaches. Chemical Reviews, 121(15), 9481–9523.

- Lopes, J. N. A. C., & Pádua, A. A. H. (2021).

- De Pedro, I., et al. (2011). Antiferromagnetic ordering in magnetic ionic liquid Emim FeCl4.

- Kahlenberg, V., et al. (2011). Mössbauer Spectroscopy and X-ray Diffraction Study of 57Fe-Labeled Tetrachloroferrate(III)-Based Magnetic Ionic Liquids. International Journal of Molecular Sciences, 12(10), 6397–6406.

1-Ethyl-3-methylimidazolium Tetrachloroferrate as a magnetic ionic liquid

An In-depth Technical Guide to the Magnetic Ionic Liquid: 1-Ethyl-3-methylimidazolium Tetrachloroferrate ([EMIm][FeCl4])

Authored by: Gemini, Senior Application Scientist

Foreword: The field of materials science is continuously evolving, driven by the pursuit of novel compounds with tunable properties. Among these, ionic liquids (ILs) have emerged as a significant class of materials, offering a unique combination of characteristics such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities.[1] The incorporation of paramagnetic metal centers into the ionic framework has given rise to Magnetic Ionic Liquids (MILs), a subclass that responds to external magnetic fields. This guide provides a comprehensive technical overview of one of the most well-characterized MILs, this compound, [EMIm][FeCl₄]. We will delve into its synthesis, fundamental properties, and burgeoning applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Conceptual Framework: From Ionic Liquids to Magnetic Actuation

An ionic liquid is a salt with a melting point below 100 °C.[1] This low melting point is a result of the molecular structure, which typically consists of a large, asymmetric organic cation and an organic or inorganic anion. This asymmetry frustrates the formation of a stable crystal lattice, keeping the material in a liquid state over a wide temperature range.

The innovation of MILs lies in the strategic selection of the anion or cation to include a paramagnetic species. In the case of [EMIm][FeCl₄], the magnetic properties are conferred by the tetrachloroferrate(III) anion, [FeCl₄]⁻. The high-spin Fe³⁺ ion within this complex provides the paramagnetic character, making the entire liquid susceptible to magnetic fields. This property opens up a plethora of applications where remote control over the material's position and phase is advantageous.

Synthesis and Verification of [EMIm][FeCl₄]

The synthesis of [EMIm][FeCl₄] is a straightforward metathesis reaction that has become a standard protocol in many laboratories. The reliability of this synthesis is paramount for ensuring the purity and, consequently, the predictable behavior of the resulting MIL.

Experimental Protocol: Synthesis of [EMIm][FeCl₄]

This protocol describes the synthesis from equimolar amounts of 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) and anhydrous iron(III) chloride (FeCl₃).[2]

Materials:

-

1-ethyl-3-methylimidazolium chloride ([EMIm]Cl)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of anhydrous FeCl₃ to a dry Schlenk flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to the flask to dissolve the FeCl₃. The solution will typically appear dark brown.

-

Reactant Addition: In a separate Schlenk flask, dissolve an equimolar amount of [EMIm]Cl in anhydrous DCM.

-

Reaction: Slowly add the [EMIm]Cl solution to the stirring FeCl₃ solution via cannula transfer at room temperature. The reaction is typically exothermic.

-

Stirring: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete reaction.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: The resulting dark, viscous liquid should be dried under high vacuum for several hours to remove any residual solvent and moisture. The final product is the magnetic ionic liquid, [EMIm][FeCl₄].

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous reactants and solvents is critical. The [FeCl₄]⁻ anion is sensitive to hydrolysis, which would lead to the formation of iron oxides and compromise the magnetic properties of the final product.

-

Inert Atmosphere: Prevents moisture from the air from interfering with the reaction.

-

Equimolar Stoichiometry: Ensures the complete conversion of the starting materials to the desired product without the presence of unreacted halide precursors, which could alter the physicochemical properties. The purity can be verified using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and chemical states.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [EMIm][FeCl₄].

Physicochemical and Magnetic Properties

The utility of [EMIm][FeCl₄] is defined by its distinct physical and magnetic characteristics.

Physicochemical Data

The following table summarizes key properties of [EMIm][FeCl₄], which are essential for designing experimental setups and applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Cl₄FeN₂ | [3] |

| Molecular Weight | 308.81 g/mol | [4] |

| Melting Point | 18 °C | [4] |

| Ionic Conductivity (293 K) | 1.8 × 10⁻² S cm⁻¹ | [5][6] |

| CAS Number | 850331-04-3 | [3] |

Magnetic Behavior: A Deeper Dive

At room temperature, [EMIm][FeCl₄] behaves as a simple paramagnet, meaning it is attracted to a magnetic field but does not retain any magnetism once the field is removed. Its most fascinating property, however, emerges at cryogenic temperatures.

Below a Néel temperature (Tₙ) of approximately 3.8 K, the magnetic moments of the individual [FeCl₄]⁻ anions align in an antiparallel fashion, leading to a long-range antiferromagnetic ordering.[2][7][8][9][10] This is a collective phenomenon where the material transitions into a magnetically ordered state. The magnetization becomes saturated with a value of 4.3 µB/Fe, close to the theoretical value of 5 µB/Fe for a high-spin Fe³⁺ ion.[8][10]

Interestingly, this magnetic ordering is highly sensitive to external pressure. Applying even low pressures can modify the magnetic interactions, inducing a transition from an antiferromagnetic to a ferrimagnetic state.[7][9] This tunability is of significant interest for developing magneto-responsive materials. The magnetic ordering is believed to be mediated by superexchange pathways through Fe-Cl···Cl-Fe interactions between adjacent anions.[7][9]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H11Cl4FeN2 | CID 44629868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of [EMIM][FeCl4]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate(III) ([EMIM][FeCl₄])

Introduction

This compound(III), denoted as [EMIM][FeCl₄], is a prominent member of the magnetic ionic liquids (MILs) class. These materials are unique as they are composed entirely of ions and exhibit a significant response to magnetic fields.[1] Unlike conventional magnetic solids, [EMIM][FeCl₄] combines the advantageous properties of ionic liquids—such as low volatility, high thermal stability, and electrochemical stability—with the magnetic characteristics derived from the paramagnetic tetrachloroferrate(III) anion.[2][3] This dual nature makes it a compelling candidate for a wide array of applications, including as a solvent and catalyst in green chemistry, an electrolyte in advanced energy storage devices, and a medium for separations.[2][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of [EMIM][FeCl₄], grounded in experimental data and established scientific principles. It is designed for researchers and scientists who require a deep technical understanding of this material, from its synthesis to its advanced characterization.

Synthesis and Structural Characterization

The synthesis of [EMIM][FeCl₄] is typically achieved through a two-step process involving the formation of an imidazolium halide precursor followed by an anion exchange reaction. This method allows for high purity and yield.

Experimental Protocol: Synthesis of [EMIM][FeCl₄]

Part A: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

-

Reactant Preparation: In a nitrogen-filled glovebox, add equimolar amounts of 1-methylimidazole and ethyl chloride to a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Causality: The reaction is sensitive to moisture and air; an inert atmosphere prevents side reactions and degradation of reactants.

-

Reaction: Heat the mixture at a controlled temperature (typically 60-70 °C) with vigorous stirring for 24-48 hours. The product, [EMIM]Cl, will form as a white solid.

-

Purification: After the reaction is complete, cool the flask to room temperature. Wash the resulting solid product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified [EMIM]Cl under high vacuum for at least 24 hours to remove any residual solvent.

Part B: Anion Exchange to form [EMIM][FeCl₄]

-

Dissolution: Dissolve the dried [EMIM]Cl and an equimolar amount of anhydrous iron(III) chloride (FeCl₃) separately in a minimal amount of a suitable dry solvent (e.g., dichloromethane or acetonitrile).

-

Mixing: Slowly add the FeCl₃ solution to the [EMIM]Cl solution under constant stirring in an inert atmosphere. The mixture will turn a characteristic dark orange or brown color.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete anion exchange.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification and Drying: Wash the resulting viscous liquid with a non-polar solvent to remove any non-ionic impurities. Dry the final product, [EMIM][FeCl₄], under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 48 hours to remove all traces of solvent and moisture. The final product should be an orange to brown liquid.[2]

Caption: Workflow for the two-step synthesis of [EMIM][FeCl₄].

Structural Properties

The fundamental unit of [EMIM][FeCl₄] consists of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the tetrachloroferrate(III) ([FeCl₄]⁻) anion. The Fe³⁺ ion in the anion is in a high-spin d⁵ electronic state, which is the source of the material's magnetic properties.[5] The crystal structure reveals distinct layers of cations and anions, and the material is known to exhibit polymorphism, with different crystalline forms observed at different temperatures.[6]

Table 1: Core Physical and Chemical Properties of [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁Cl₄FeN₂ | [2] |

| Molecular Weight | 308.81 g/mol | [2] |

| Appearance | Orange to brown liquid | [2] |

| Density (calculated) | ~1.3182 g/cm³ at 293.15 K | [7] |

| CAS Number | 850331-04-3 |[2] |

Magnetic Properties

[EMIM][FeCl₄] is distinguished by its temperature-dependent magnetic behavior. While it behaves as a simple paramagnet at higher temperatures, it undergoes a phase transition to a long-range antiferromagnetic state at very low temperatures.[8][9][10] This ordering is believed to be mediated by superexchange pathways involving Fe-Cl···Cl-Fe interactions between adjacent anions.[11]

At temperatures above the ordering temperature, the magnetic susceptibility follows the Curie-Weiss law. However, below a critical temperature known as the Néel temperature (Tₙ), the magnetic moments of the Fe³⁺ ions align in an antiparallel fashion, characteristic of an antiferromagnet.[1] The application of hydrostatic pressure has been shown to modify these magnetic interactions, inducing a transition from antiferromagnetic to ferrimagnetic ordering.[11][12]

Table 2: Key Magnetic Properties of [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Néel Temperature (Tₙ) | ~3.8 K | [8][11] |

| Weiss Temperature (θ) | ~ -2 K to -4 K | [1][12] |

| Saturation Magnetization (at 2 K) | ~4.3 µB/Fe | [8][9] |

| Theoretical Saturation for Fe³⁺ (S=5/2) | 5 µB/Fe |[1] |

Experimental Protocol: Magnetic Susceptibility Measurement

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Preparation: A small, precisely weighed amount of [EMIM][FeCl₄] (typically 5-10 mg) is sealed in a gelatin capsule or a similar sample holder. Causality: Sealing the sample is crucial to prevent atmospheric contamination and ensure accurate mass measurement for magnetization normalization.

-

Mounting: The sample is mounted in a straw and loaded into the SQUID magnetometer.

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature (e.g., 300 K) down to the lowest accessible temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Data Acquisition (ZFC): A small DC magnetic field (e.g., 100 Oe) is applied. The magnetic moment is then measured as the temperature is swept upwards from 2 K to 300 K.

-

Field Cooling (FC): The sample is cooled again from 300 K to 2 K, this time under the same applied DC magnetic field (100 Oe).

-

Data Acquisition (FC): The magnetic moment is measured as the temperature is swept upwards from 2 K to 300 K. The divergence between the ZFC and FC curves below the Néel temperature confirms the magnetic ordering transition.

-

Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied field and the molar amount of the sample. The peak in the ZFC curve corresponds to the Néel temperature (Tₙ).

Caption: Experimental workflow for ZFC/FC magnetic susceptibility measurements.

Thermal Properties and Phase Behavior

The thermal behavior of [EMIM][FeCl₄] is complex, involving multiple phase transitions. It exists as a liquid at room temperature and undergoes crystallization upon cooling. Studies have identified a melting point at approximately 287.5 K (14.35 °C) and a solid-solid phase transition at a lower temperature of around 256.8 K (-16.35 °C).[4][13] Confinement of the ionic liquid within mesoporous materials has been shown to significantly depress these transition temperatures.[4][13][14] The material exhibits good thermal stability, with decomposition reported to begin above 230 °C.[12]

Table 3: Thermal Properties of Unconfined [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Melting Point (Tₘ) | ~287.5 K (14.35 °C) | [4][13] |

| Enthalpy of Fusion (ΔHfus) | 63.5 J/g | [4] |

| Solid-Solid Transition | ~256.8 K (-16.35 °C) | [4][13] |

| Decomposition Temperature | > 230 °C |[12] |

Experimental Protocol: TGA and DSC Analysis

Instrumentation: A simultaneous Thermal Analyzer (STA) or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of [EMIM][FeCl₄] is placed into an appropriate crucible (e.g., aluminum for DSC, alumina for TGA).

-

TGA Protocol (Stability):

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Causality: The inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition.

-

Heat the sample from room temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of significant mass loss is taken as the decomposition temperature.

-

-

DSC Protocol (Phase Transitions):

-

Place the hermetically sealed crucible in the DSC cell. An empty, sealed crucible is used as a reference.

-

Cool the sample from room temperature to a low temperature (e.g., 173 K or -100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample back to room temperature at the same controlled rate.

-

Record the heat flow as a function of temperature. Endothermic peaks on the heating scan correspond to phase transitions (solid-solid and melting). The peak area is integrated to determine the enthalpy of the transition.

-

Caption: Diagram of a cyclic voltammetry setup for ESW determination.

Conclusion

This compound(III) stands out as a multifunctional material with a rich set of physicochemical properties. Its most notable feature is the transition from paramagnetic to antiferromagnetic behavior at low temperatures, a rare characteristic for a substance that is liquid at room temperature. [10]Its favorable thermal and electrochemical stability further enhances its utility. [2][12]The ability to tune its properties through external stimuli like pressure or physical confinement opens new avenues for designing advanced, responsive materials. [11][13]A thorough understanding of the synthesis and characterization protocols outlined in this guide is essential for any scientist or engineer aiming to harness the unique potential of [EMIM][FeCl₄] in catalysis, energy storage, and beyond.

References

-

de Pedro, I. et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. Journal of Physics: Condensed Matter, 22(29), 296006. Available at: [Link]

-

García-Saiz, A. et al. (2013). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. The Journal of Physical Chemistry B, 117(11), 3198–3206. Available at: [Link]

-

de Pedro, I. et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. ResearchGate. Available at: [Link]

-

de Pedro, I. et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. PubMed. Available at: [Link]

-

de Pedro, I. et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl 4]. DIAL.pr - BOREAL. Available at: [Link]

-

Fabelo, O. et al. (2012). Neutron Powder Diffraction study of the Magnetic Ionic Liquid Emim[FeCL 4 ] and its deuterated phase. ResearchGate. Available at: [Link]

-

Chem-Impex International. (n.d.). This compound. Chem-Impex. Available at: [Link]

-

Burba, C. M., & Chang, H.-C. (2022). Confinement Effects on the Magnetic Ionic Liquid this compound(III). Molecules, 27(17), 5591. Available at: [Link]

-

Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3), 1345-1354. Available at: [Link]

-

Burba, C. M., & Chang, H.-C. (2022). Confinement Effects on the Magnetic Ionic Liquid this compound(III). MDPI. Available at: [Link]

-

Ghasemian Lemraski, E. (2024). Metal-Containing Ionic Liquids: Anion and Cation Contribution on Thermo-Physical Parameters. Physical Chemistry Research, 12(1), 175-187. Available at: [Link]

-

García-Saiz, A. et al. (2013). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. ResearchGate. Available at: [Link]

-

Chikte, S. R., & Madhamshettiwar, S. V. (2025). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. ResearchGate. Available at: [Link]

-

CD BioSustainable-Green Chemistry. (n.d.). This compound. CD BioSustainable-Green Chemistry. Available at: [Link]

-

Roces, L. et al. (2011). Magnetic ionic liquids 1-ethyl- and 1-butyl-3-methylimidazolium tetrachloroferrate(III). Crystallization monitored by powder X-ray thermodiffraction. ResearchGate. Available at: [Link]

-

Burba, C. M., & Chang, H.-C. (2022). Confinement Effects on the Magnetic Ionic Liquid this compound(III). NSF Public Access Repository. Available at: [Link]

-

Khojasteh, Z. et al. (2018). Synthesis and Properties of Magnetic Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity. MDPI. Available at: [Link]

-

García-Saiz, A. et al. (2013). Pressure Effects on Emim[FeCl4], a Magnetic Ionic Liquid with Three-Dimensional Magnetic Ordering. ACS Publications. Available at: [Link]

-

de Pedro, I. et al. (2010). Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. Semantic Scholar. Available at: [Link]

-

Voshchepko, A. et al. (2020). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to Characterize Thermal Decomposition Products for In Situ Analytical Mass Spectrometry. White Rose Research Online. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). [Bmim]fecl4. PubChem Compound Database. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of Magnetic Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Confinement Effects on the Magnetic Ionic Liquid this compound(III) | NSF Public Access Repository [par.nsf.gov]

An In-depth Technical Guide to GSK1016790A (CAS No. 850331-04-3): A Potent and Selective TRPV4 Agonist for Research and Drug Development

This guide provides a comprehensive technical overview of GSK1016790A, a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the transient receptor potential vanilloid 4 (TRPV4) ion channel. With full editorial control, this document delves into the core properties, mechanism of action, and diverse applications of this potent and selective agonist, offering field-proven insights and detailed experimental context.

Introduction: Unveiling a Key Modulator of TRPV4 Function

GSK1016790A has emerged as an indispensable small molecule for elucidating the multifaceted roles of the TRPV4 channel, a non-selective cation channel implicated in a wide array of physiological and pathophysiological processes.[1][2] TRPV4 is a known sensor of physical and chemical stimuli, including mechanical stress, temperature, and osmolarity.[2] The compound's high potency and selectivity make it a superior tool compared to earlier, less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[3][4] This guide will navigate the technical landscape of GSK1016790A, providing a foundational understanding for its effective application in research and preclinical studies.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of GSK1016790A is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | [5] |

| CAS Number | 942206-85-1 (Note: Some databases incorrectly associate 850331-04-3 with another compound) | [3][6][7] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [3][5][7] |

| Molecular Weight | 655.61 g/mol | [1][3][8] |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Mechanism of Action: Potent and Selective Activation of the TRPV4 Channel

GSK1016790A functions as a potent and selective agonist of the TRPV4 channel.[1] Its primary mechanism involves binding to the TRPV4 channel, inducing a conformational change that opens the channel pore and allows for the influx of cations, most notably calcium (Ca²⁺).[1][8]

Potency and Efficacy

The potency of GSK1016790A is demonstrated by its low nanomolar effective concentrations (EC₅₀) for eliciting Ca²⁺ influx in various cell types expressing TRPV4. This makes it a highly efficient tool for activating the channel at concentrations that are less likely to produce off-target effects.

| Cell Line | Species | EC₅₀ Value (nM) | Source(s) |

| HEK cells | Human | 2.1 | [1][6][8] |

| HEK cells | Mouse | 18 | [1][6][8] |

| Choroid plexus epithelial cells | Not Specified | 34 | [8] |

| HEK293 cells (cytoplasmic aggregation) | Not Specified | 31 | [9] |

Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other members of the TRP channel family, such as TRPM8 and TRPA1, where it shows no activity at concentrations up to 20 μM. This selectivity is crucial for attributing observed physiological effects specifically to the activation of TRPV4.

Downstream Signaling Pathways: From Ion Flux to Cellular Response

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This leads to the modulation of various downstream effectors, influencing a wide range of cellular functions.

Endothelial Nitric Oxide Synthase (eNOS) Activation

A key consequence of TRPV4 activation in endothelial cells is the stimulation of endothelial nitric oxide synthase (eNOS).[10][11] The influx of Ca²⁺ leads to the phosphorylation and activation of eNOS, partially through the CaMKK/AMPK pathway.[10][11] The resulting production of nitric oxide (NO) plays a crucial role in vasodilation and the regulation of vascular tone.[12]

Figure 2: GSK1016790A-induced endocytosis of TRPV4 channels.

Experimental Applications and Protocols

GSK1016790A is a versatile tool used in a variety of in vitro and in vivo experimental models to probe the function of TRPV4.

In Vitro Studies

-

Calcium Imaging: A fundamental assay to confirm TRPV4 activation.

-

Protocol:

-

Culture cells expressing TRPV4 (e.g., HUVECs or TRPV4-transfected HEK293 cells) on a suitable imaging plate. [9] 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Apply GSK1016790A at the desired concentration (e.g., 1-100 nM). [9] 5. Record the change in fluorescence over time to measure the increase in intracellular Ca²⁺. [9] 6. Self-validation: The response should be blocked by a selective TRPV4 antagonist (e.g., HC067047) and absent in non-transfected cells. [9]

-

-

-

Endothelial Cell Adhesion Assay: To investigate the role of TRPV4 in inflammation.

-

Protocol:

-

Culture human endothelial cells (e.g., HUVECs) to form a monolayer. [10] 2. Pre-treat the endothelial cells with GSK1016790A (e.g., 1-10 nM) for 2 hours. [7] 3. Induce an inflammatory response by adding TNF-α (e.g., 10 ng/ml) for 6 hours. [7] 4. Add fluorescently labeled monocytes (e.g., U937 cells) and allow them to adhere for 30 minutes. [7] 5. Wash away non-adherent monocytes and quantify the remaining adherent cells through fluorescence microscopy. [7] 6. Causality: The reduction in monocyte adhesion by GSK1016790A demonstrates the anti-inflammatory potential of TRPV4 activation in the endothelium. [10]

-

-

In Vivo Studies

-

Atherosclerosis Mouse Model: To assess the therapeutic potential of TRPV4 activation in cardiovascular disease.

-

Protocol:

-

Use a susceptible mouse model, such as Apolipoprotein E-deficient (ApoE⁻/⁻) mice. [10][13] 2. Feed the mice a Western-type diet to induce atherosclerotic plaque formation. [10] 3. Administer GSK1016790A orally or via intraperitoneal injection. [10] 4. After a defined period, sacrifice the animals and harvest the aortas.

-

Quantify the atherosclerotic plaque area using staining techniques (e.g., Oil Red O). [10] 6. Insight: A reduction in plaque formation in the GSK1016790A-treated group suggests an atheroprotective role for TRPV4 activation. [10][13]

-

-

-

Pulmonary Edema Rat Model: To investigate the role of TRPV4 in lung fluid balance.

-

Protocol:

-

Anesthetize rats and monitor systemic and pulmonary arterial pressures. [12] 2. Administer GSK1016790A intravenously at varying doses (e.g., 2-10 µg/kg). [12] 3. Observe changes in cardiovascular parameters.

-

To unmask specific effects, pre-treat with a NOS inhibitor (e.g., L-NAME) to assess NO-independent responses. [12] 5. Causality: The differential effects of GSK1016790A in the presence and absence of NOS inhibition reveal the complex role of TRPV4 in regulating pulmonary vascular tone and its potential contribution to edema formation under certain pathological conditions. [12]

-

-

-

Bladder Function in Rodent Models: To explore the involvement of TRPV4 in urinary function and dysfunction.

-

Protocol:

-

Perform in vivo urodynamics in rodents. [4] 2. Infuse GSK1016790A directly into the bladder. [4] 3. Monitor changes in bladder activity, such as contraction frequency and voiding volume. [4] 4. Self-validation: The effects of GSK1016790A should be absent in TRPV4 knockout mice. [4] 5. Insight: The induction of bladder overactivity by GSK1016790A highlights the role of TRPV4 in bladder sensation and contractility. [4]

-

-

Therapeutic Potential and Research Directions

The ability of GSK1016790A to selectively activate TRPV4 has opened up several avenues for therapeutic exploration and has solidified the role of TRPV4 as a potential drug target.

-

Cardiovascular Disease: The atheroprotective effects observed in preclinical models suggest that pharmacological activation of TRPV4 could be a novel strategy for treating atherosclerosis. [10][13]By promoting eNOS activation and reducing vascular inflammation, TRPV4 agonists may help to maintain endothelial health.

-

Pulmonary Edema: The role of TRPV4 in pulmonary edema is complex. While its activation can lead to vasodilation, under conditions of NOS inhibition, it can cause pulmonary vasoconstriction. [12]This dual role underscores the importance of context in the therapeutic application of TRPV4 modulators for lung diseases. Furthermore, TRPV4 antagonists have shown promise in preventing and resolving pulmonary edema induced by heart failure. [14]

-

Urinary Bladder Dysfunction: GSK1016790A has been instrumental in demonstrating the role of TRPV4 in bladder function. [4]Its ability to induce bladder overactivity suggests that TRPV4 antagonists could be beneficial for treating overactive bladder. Conversely, in a rat model of detrusor underactivity, TRPV4 activation has been shown to improve bladder function. [15]Recent studies also suggest that TRPV4 activation may have a protective role in bladder inflammation. [16]

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 biology. Its high potency and specificity make it an invaluable asset for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, mechanism of action, and diverse applications, offering a solid foundation for its effective use in the laboratory. As research into the therapeutic potential of modulating TRPV4 activity continues, GSK1016790A will undoubtedly remain a cornerstone of these investigations, paving the way for novel treatments for a range of diseases.

References

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. National Institutes of Health. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget. [Link]

-

(PDF) A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. ResearchGate. [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. National Institutes of Health. [Link]

-

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. PubMed. [Link]

-

Chemical structure of the TRPV4 channel activator GSK1016790A. ResearchGate. [Link]

-

Endothelial TRPV4 channels in lung edema and injury. PubMed Central. [Link]

-

TRPV4 activation with GSK1016790A decreases trans-endothelial... ResearchGate. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Impact Journals. [Link]

-

TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways. PubMed Central. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central. [Link]

-

TRPV4: A Physio and Pathophysiologically Significant Ion Channel. MDPI. [Link]

-

GSK1016790A. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

GSK1016790A induces bladder hyperactivity in sham-operated rats and... ResearchGate. [Link]

-

An Orally Active TRPV4 Channel Blocker Prevents and Resolves Pulmonary Edema Induced by Heart Failure. ResearchGate. [Link]

-

(PDF) TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype. ResearchGate. [Link]

-

Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211. PubChem. [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. ResearchGate. [Link]

-

TRPV4 channels are essential for alveolar epithelial barrier function as protection from lung edema. PubMed Central. [Link]

-

TRPV4 channels are essential for alveolar epithelial barrier function as protection from lung edema. PubMed. [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Physiological Society. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [Link]

-

Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. PubMed Central. [Link]

-

TRPV4 activation with GSK1016790A contracts mouse urinary bladder. A,... ResearchGate. [Link]

-

Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats. PubMed Central. [Link]

-

GsK1016790A activates enos signaling in human endothelial cells. A.-d.,... ResearchGate. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]

-

Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. Dovepress. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 3. GSK-1016790A, TRPV4 channel agonist (CAS 942206-85-1) | Abcam [abcam.com]

- 4. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of the Ionic Liquid [EMIM][FeCl4]

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Ionic Liquid Applications

The expanding role of ionic liquids (ILs) in diverse scientific fields, from catalytic synthesis to advanced drug delivery systems, necessitates a thorough understanding of their fundamental physicochemical properties. Among these, thermal stability is a critical parameter that dictates the operational window and safety of any application involving these novel materials. This guide provides an in-depth technical exploration of the thermal stability of 1-ethyl-3-methylimidazolium tetrachloroferrate ([EMIM][FeCl4]), a magnetic ionic liquid of significant interest. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between molecular structure, experimental conditions, and thermal degradation, thereby empowering researchers to make informed decisions in their work.

The Physicochemical Landscape of [EMIM][FeCl4]

[EMIM][FeCl4] is an ionic liquid composed of an imidazolium cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and a tetrachloroferrate ([FeCl₄]⁻) anion. This combination results in a salt that is liquid at or near room temperature and exhibits interesting magnetic properties due to the presence of the Fe³⁺ ion.[1][2][3][4][5] The physicochemical properties of [EMIM][FeCl4] can be tailored by altering the cation and anion, a hallmark of ionic liquids.[6]

Before delving into its thermal stability, it is essential to recognize its fundamental thermal transitions. [EMIM][FeCl4] exhibits a melting point at approximately 287.5 K (14.35 °C) and a solid-solid phase transition at 256.8 K (-16.35 °C).[7][8] These phase behaviors, determined by Differential Scanning Calorimetry (DSC), are crucial for understanding the material's state under various storage and application conditions.

Deciphering Thermal Stability: Methodologies and Mechanistic Insights

The thermal stability of an ionic liquid is not a single value but rather a profile of its behavior under thermal stress. Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating this property.[1][6][9]

The Power of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique allows for the determination of key thermal stability indicators:

-

Onset Decomposition Temperature (T_onset_): The temperature at which significant mass loss begins. This is a primary indicator of the upper-temperature limit for short-term applications.

-

Temperature of Maximum Decomposition Rate (T_peak_): The temperature at which the rate of mass loss is highest, as indicated by the peak of the derivative thermogravimetry (DTG) curve.[10]

-

Long-Term Thermal Stability: Assessed through isothermal TGA, where the sample is held at a constant temperature for an extended period to measure mass loss over time. This is crucial for applications requiring prolonged exposure to elevated temperatures.[1]

A calculated boiling point for [EMIM][FeCl4] of 681.20 K (408.05 °C) provides a theoretical upper limit for its thermal stability, though experimental decomposition is expected to occur at lower temperatures.[11]

The Causality of Decomposition: A Mechanistic Perspective

The thermal decomposition of imidazolium-based ionic liquids is not a random process; it is governed by the chemical nature of the constituent ions. For imidazolium halides, the primary decomposition pathway is a nucleophilic substitution reaction (S_N_2 mechanism).[12] In this mechanism, the halide anion attacks one of the alkyl groups (ethyl or methyl) on the imidazolium cation, leading to the cleavage of the C-N bond and the formation of volatile products: a haloalkane and a 1-alkylimidazole.[7]

Given the presence of the tetrachloroferrate anion ([FeCl₄]⁻), a similar mechanism is anticipated for [EMIM][FeCl4]. The chloride ions from the [FeCl₄]⁻ complex can act as nucleophiles, attacking the ethyl or methyl groups of the [EMIM]⁺ cation.

Anticipated Primary Decomposition Products:

-

1-Ethyl-3-methylimidazole

-

Chloroethane

-

Chloromethane

-

Iron(III) chloride and its derivatives

The relative prevalence of chloroethane versus chloromethane will depend on the relative accessibility of the ethyl and methyl groups to nucleophilic attack.

A Validated Protocol for Assessing the Thermal Stability of [EMIM][FeCl4]

To ensure the generation of reliable and reproducible data, a rigorously defined experimental protocol is paramount. The following section outlines a self-validating system for the thermogravimetric analysis of [EMIM][FeCl4].

Sample Preparation: The Foundation of Accuracy

Ionic liquids are often hygroscopic, and the presence of water can significantly impact their thermal stability. Therefore, proper sample preparation is a critical first step.

Step-by-Step Sample Preparation:

-

Drying: Place a sample of [EMIM][FeCl4] in a vacuum oven at 50 °C for at least 96 hours in the presence of a desiccant such as phosphorus pentoxide (P₂O₅).[1]

-

Water Content Verification: After drying, determine the water content using Karl Fischer titration to ensure it is below 220 ppm.[1]

-

Inert Atmosphere Handling: Due to its potential sensitivity to air and moisture, handle the dried [EMIM][FeCl4] in a glove box under an inert atmosphere (e.g., argon or nitrogen) prior to TGA analysis.

Thermogravimetric Analysis (TGA) Workflow

This workflow is designed to provide a comprehensive thermal stability profile of [EMIM][FeCl4].

Experimental Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Platinum or ceramic pans are recommended.[9]

-

Sample Size: 4–8 mg for temperature-ramped TGA and 7–8 mg for isothermal TGA.[9]

-

Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[6][13]

Workflow Diagram:

Caption: Workflow for the thermogravimetric analysis of [EMIM][FeCl4].

Temperature-Ramped TGA Procedure:

-

Place the prepared sample (4-8 mg) in the TGA pan.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.[9]

-

Record the mass loss as a function of temperature.

Isothermal TGA Procedure:

-

Based on the T_onset_ determined from the ramped experiment, select a temperature significantly lower than T_onset_ for the isothermal study.

-

Heat the sample (7-8 mg) to the chosen isothermal temperature at a rapid rate (e.g., 20 °C/min).[1]

-

Hold the sample at this temperature for an extended period (e.g., 10 hours) and record the mass loss over time.[1]

Quantitative Data and Interpretation

Table 1: Thermal Properties of [EMIM][FeCl4] and Related Compounds

| Property | [EMIM][FeCl4] (Expected/Calculated) | Related Imidazolium ILs (for comparison) | Reference |

| Melting Point | 287.5 K (14.35 °C) | - | [7][8] |

| Solid-Solid Phase Transition | 256.8 K (-16.35 °C) | - | [7][8] |

| Calculated Boiling Point | 681.20 K (408.05 °C) | - | [11] |

| Onset Decomposition (T_onset_) | >300 °C (Anticipated) | [BMIM][Br]: ~293 °C | [14] |

| Long-Term Stability (T₀.₀₁/₁₀h) | To be determined experimentally | Varies significantly with IL structure | [1] |

Note: The anticipated T_onset_ for [EMIM][FeCl4] is an educated estimation based on the thermal stability of similar imidazolium-based ionic liquids.

Concluding Remarks for the Practicing Scientist

The thermal stability of [EMIM][FeCl4] is a multifaceted property that is critical for its successful implementation in research and development. This guide has provided a framework for understanding and evaluating this property, grounded in established analytical techniques and mechanistic principles. By adhering to rigorous experimental protocols and interpreting data within the context of the underlying chemical processes, researchers can confidently define the operational limits of this and other ionic liquids. The interplay between the imidazolium cation and the tetrachloroferrate anion dictates the decomposition pathway, which is presumed to proceed via an S_N_2 mechanism. For any application, particularly in drug development where thermal processing may be involved, a thorough assessment of both short-term and long-term thermal stability is not just recommended but essential for ensuring the integrity and safety of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl 4] | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajer.org [ajer.org]

- 7. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 8. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. physchemres.org [physchemres.org]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

solubility of 1-Ethyl-3-methylimidazolium Tetrachloroferrate in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Tetrachloroferrate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, often abbreviated as [C2mim]FeCl4, is a fascinating member of the ionic liquid (IL) family. It is distinguished by its magnetic properties, which arise from the presence of the tetrachloroferrate(III) anion[1][2]. This unique characteristic, combined with the inherent properties of ionic liquids such as low volatility, high thermal stability, and tunable physicochemical properties, makes [C2mim]FeCl4 a compound of significant interest in various fields, including catalysis, electrochemistry, and as a medium for separations[1][2].

This technical guide provides a comprehensive overview of the . Understanding the solubility of this ionic liquid is paramount for its effective application, as it dictates its miscibility with reactants and products, its behavior in extraction processes, and its suitability as a solvent for various chemical transformations. This guide is intended for researchers, scientists, and drug development professionals who are considering the use of this magnetic ionic liquid in their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of [C2mim]FeCl4 is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H11Cl4FeN2 | [3] |

| Molar Mass | 308.81 g/mol | [3] |

| Appearance | Orange to brown viscous liquid | [3] |

| Melting Point | 18 °C | [3] |

| Magnetic Properties | Paramagnetic | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically a straightforward two-step process, beginning with the quaternization of 1-methylimidazole, followed by anion exchange.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([C2mim]Cl)

The precursor, 1-ethyl-3-methylimidazolium chloride, is synthesized by the reaction of 1-methylimidazole with chloroethane[4]. This reaction is a classic quaternization of an amine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and chloroethane.

-

The reaction is often exothermic and may require initial cooling in an ice bath to control the reaction rate.

-

Following the initial reaction, the mixture is typically heated to reflux (around 60-70 °C) with constant stirring for 24-48 hours to ensure complete reaction[4].

-

After cooling to room temperature, the crude product is washed several times with a solvent in which the product is insoluble but the starting materials and byproducts are soluble (e.g., ethyl acetate or diethyl ether) to purify the [C2mim]Cl.

-

The purified 1-ethyl-3-methylimidazolium chloride is then dried under vacuum to remove any residual solvent.

Step 2: Synthesis of this compound ([C2mim]FeCl4)

The final product is obtained through an anion exchange reaction between 1-ethyl-3-methylimidazolium chloride and an iron(III) chloride salt[5].

Protocol:

-

Equimolar amounts of 1-ethyl-3-methylimidazolium chloride and anhydrous iron(III) chloride are mixed together[5].

-

The reaction can be performed with or without a solvent. If a solvent is used, it should be one in which both reactants are soluble, but the product may be less so, or one that can be easily removed.

-

The mixture is stirred at room temperature until the reaction is complete, which is often indicated by a color change to a deep orange or brown.

-

If a byproduct salt is formed (e.g., if a metathesis reaction with a different iron salt is used), it is removed by filtration.

-

The final product, this compound, is then dried under vacuum to remove any volatiles.

Caption: Synthesis workflow for this compound.

Solubility of this compound in Organic Solvents